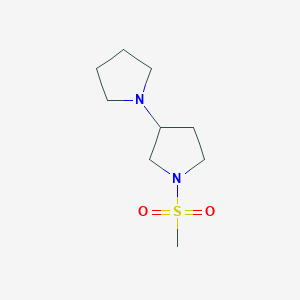
4-cyclopropyl-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyclopropyl-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a heterocyclic compound that contains a thiazole and a triazole ring. The compound exhibits potent biological activity and has been studied extensively for its potential use in drug development.
Mecanismo De Acción
The mechanism of action of 4-cyclopropyl-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole is not fully understood. However, it is believed that the compound exerts its biological activity by inhibiting the activity of specific enzymes and proteins in the target organism. The compound has been found to inhibit DNA synthesis, which may contribute to its antimicrobial and antitumor activity.
Biochemical and Physiological Effects:
The compound has been found to exhibit potent biological activity, including antimicrobial, antitumor, anti-inflammatory, and antioxidant activity. The compound has also been found to exhibit neuroprotective activity, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound exhibits potent biological activity and has been studied extensively for its potential use in drug development. However, the compound has some limitations, including its low solubility in water, which may limit its use in certain applications. Additionally, the compound may exhibit toxicity at high concentrations, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of 4-cyclopropyl-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole. One potential direction is the development of novel derivatives of the compound with improved solubility and reduced toxicity. Additionally, the compound may be studied for its potential use in the treatment of specific diseases, including cancer, inflammatory conditions, and neurodegenerative diseases. The compound may also be studied for its potential use as a lead compound for the development of new drugs with improved biological activity.
Métodos De Síntesis
The synthesis of 4-cyclopropyl-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole is a multi-step process that involves the reaction of various reagents. The synthesis method involves the reaction of cyclopropylamine with 2-bromoacetic acid to form the intermediate compound, which is then reacted with thiosemicarbazide to form the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential use in drug development. It has been found to exhibit potent antimicrobial activity against various bacterial and fungal strains. The compound has also been found to exhibit antitumor activity and has been studied for its potential use in cancer treatment. Additionally, the compound has been found to exhibit anti-inflammatory and antioxidant activity, making it a potential candidate for the treatment of various inflammatory conditions.
Propiedades
IUPAC Name |
4-cyclopropyl-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c1-2-5(1)6-3-13-8(11-6)7-9-4-10-12-7/h3-5H,1-2H2,(H,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTENOWOHZUBECY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)C3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-ol](/img/structure/B7568511.png)

![N-[2-(aminomethyl)cyclopentyl]-3-methoxy-4-methylbenzamide](/img/structure/B7568535.png)

![N-[2-(aminomethyl)cyclopentyl]-1-benzofuran-2-carboxamide](/img/structure/B7568561.png)

![4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine](/img/structure/B7568574.png)
![4-[2-[(4-Methylpyrimidin-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7568582.png)

![dimethyl 5-[[2-[(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoyl]oxyacetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7568592.png)
![3-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]propanoic acid](/img/structure/B7568600.png)
![N-[(2,4-difluorophenyl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B7568608.png)
![2-[1-(2-Cyanopyridin-4-yl)piperidin-4-yl]acetamide](/img/structure/B7568615.png)